Arsphenamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Pioneering Treatment for Syphilis:

Prior to arsphenamine's discovery, syphilis was a devastating and incurable disease. German scientist Paul Ehrlich, a pioneer in chemotherapy, embarked on a systematic search for a drug that could target the causative agent of syphilis, the bacterium Treponema pallidum. After screening hundreds of arsenic-based compounds, Ehrlich identified arsphenamine (compound 606) as the most effective one []. Clinical trials conducted by Sahachiro Hata in 1910 demonstrated arsphenamine's remarkable efficacy in treating syphilis, marking a turning point in the fight against this disease [].

Launching the Era of Chemotherapy:

The success of arsphenamine as a treatment for syphilis established the foundation for the field of chemotherapy. It demonstrated the possibility of developing drugs that could specifically target and eliminate infectious agents without severely harming the host. This concept, known as selective toxicity, became a cornerstone of modern chemotherapy []. Arsphenamine's success paved the way for the development of other chemotherapeutic agents for various infectious diseases, including malaria, tuberculosis, and leprosy.

Research on Mechanism of Action and Toxicity:

Following the introduction of arsphenamine, scientific research focused on understanding its mechanism of action against Treponema pallidum. Studies revealed that arsphenamine disrupts the bacterium's metabolism and disrupts its cell wall, ultimately leading to its death []. Additionally, research addressed the drug's toxicity. While arsphenamine was a significant improvement over previous treatments, it could cause serious side effects due to its arsenic content. This research on both efficacy and toxicity informed the development of safer and more effective chemotherapeutic drugs in the future.

Arsphenamine, commonly known as Salvarsan or compound 606, is an organoarsenic compound that was the first effective treatment for syphilis and other infectious diseases. Developed by German bacteriologist Paul Ehrlich in the early 1900s, it marked a significant advancement in the field of chemotherapy. The compound was synthesized in 1907 by Alfred Bertheim and its antisyphilitic properties were identified by Sahachiro Hata in 1909 during a systematic search for antimicrobial agents. Salvarsan was introduced to the market in 1910 and was notable for being the first synthetic drug aimed at targeting specific pathogens while minimizing harm to human patients .

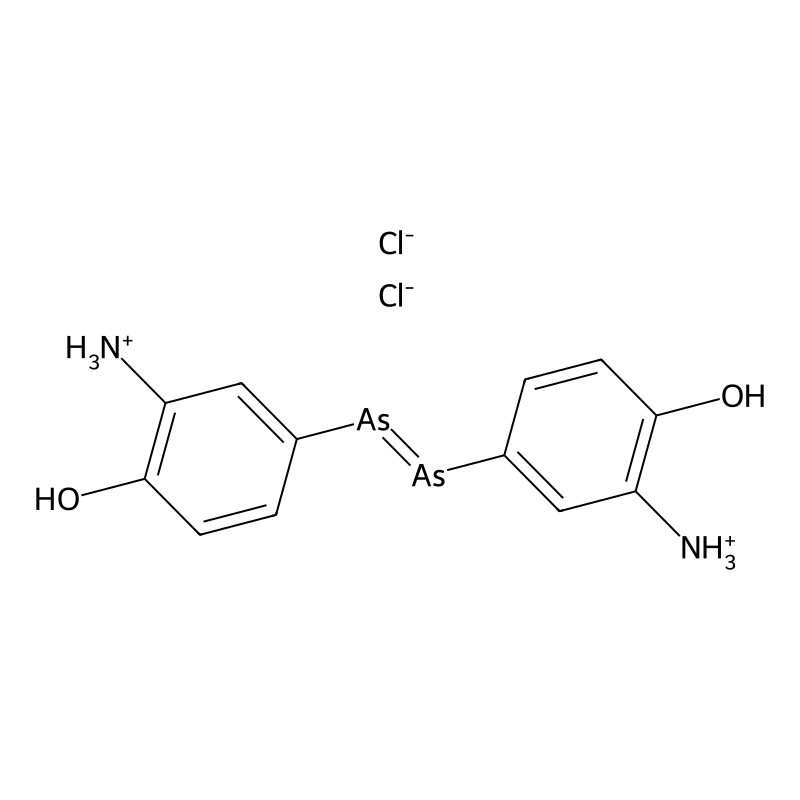

Arsphenamine's chemical structure is characterized by its arsenic content, which is crucial for its biological activity. The compound is generally represented as and involves complex reactions upon interaction with biological systems. The mechanism of action primarily involves the disruption of cellular processes in Treponema pallidum, the causative agent of syphilis. It is believed that arsphenamine interferes with the metabolism of these bacteria, leading to their eventual death .

In solution, arsphenamine exhibits colloidal properties, which can affect its reactivity and bioavailability. The stability of its solutions is a significant factor in its administration, as exposure to air can lead to oxidation and loss of efficacy .

Arsphenamine demonstrates potent antibacterial activity specifically against Treponema pallidum. Its effectiveness stems from its ability to disrupt vital cellular functions within the bacteria. While it was revolutionary at the time of its introduction, arsphenamine also exhibited toxicity, leading to various side effects such as rashes and liver damage. These adverse reactions were often linked to improper handling during preparation and administration . Despite these drawbacks, arsphenamine paved the way for future chemotherapeutic agents and set a precedent for targeted antimicrobial therapy.

The synthesis of arsphenamine involves several steps, starting from simpler arsenic-containing compounds. Initially, it was derived from atoxyl (diaminodihydroxyarsobenzene), which itself is an arsenical compound. The synthesis process includes:

- Formation of intermediates: Atoxyl undergoes chemical modifications to introduce amino and hydroxyl groups.

- Purification: The product is purified through crystallization techniques to obtain a stable form suitable for medical use.

- Stabilization: Due to its hygroscopic nature, arsphenamine must be stored under nitrogen to prevent oxidation .

Later developments led to the creation of Neosalvarsan (or neoarsphenamine), which was designed to be more soluble and less toxic than its predecessor.

Arsphenamine was primarily used for treating syphilis but also showed efficacy against other infections such as relapsing fever and African trypanosomiasis. Its introduction revolutionized the treatment landscape for these diseases, which had previously relied on toxic metals like mercury and bismuth. Although it has largely been replaced by penicillin since the 1940s due to safety and efficacy concerns, arsphenamine's historical significance as a pioneering chemotherapeutic agent remains .

Research into the interactions of arsphenamine with biological systems has revealed insights into its pharmacodynamics and pharmacokinetics. Studies have shown that its effectiveness can be influenced by factors such as dosage, route of administration, and patient-specific variables like liver function. Additionally, investigations into its interactions with other medications have highlighted potential risks when combined with certain drugs due to increased toxicity or altered therapeutic effects .

Arsphenamine belongs to a class of organoarsenic compounds that share similar structural features and biological activities. Below are some notable similar compounds:

| Compound Name | Structure Type | Primary Use | Uniqueness |

|---|---|---|---|

| Neosalvarsan | Organoarsenic | Treatment of syphilis | More soluble; less toxic than arsphenamine |

| Atoxyl | Organoarsenic | Historical treatment for syphilis | Precursor to arsphenamine |

| Arsenicin A | Organoarsenic | Antimicrobial properties | Naturally occurring; found in marine organisms |

| Melarsoprol | Organoarsenic | Treatment for sleeping sickness | Used against Trypanosoma brucei |

Arsphenamine's uniqueness lies in its historical context as the first synthetic antimicrobial agent specifically designed to target pathogens without causing excessive harm to human cells . Its development marked a turning point in medical history, establishing foundational principles that guide modern chemotherapy today.

Molecular Composition and Early Structural Hypotheses

The structural elucidation of arsphenamine has been one of the most enduring debates in the history of medicinal chemistry, spanning over a century since its introduction by Paul Ehrlich in 1910 [1]. The compound was originally synthesized through the reduction of 3-nitro-4-hydroxyphenylarsonic acid with sodium dithionite, which simultaneously reduced both the nitro group to an amino group and the pentavalent arsenic to trivalent arsenic, yielding a material with the empirical formula C₆H₆AsNO [2] [3]. This synthesis was later improved by Wilhelm Christiansen, who developed a two-step process involving sequential reductions to produce sulfur-free material with more consistent properties [3].

Ehrlich initially proposed a dimeric structure for arsphenamine featuring an arsenic-arsenic double bond, analogous to the azo compounds with which he was familiar [1] [2]. This hypothetical structure, depicted as 4,4'-dihydroxy-3,3'-diaminoarsenobenzene with an As=As linkage, became widely accepted and was repeatedly cited in textbooks and reviews for decades [1] [4]. However, this structural assignment was based primarily on analogy rather than definitive analytical evidence, and the proposed arsenic-arsenic double bond has since been recognized as chemically implausible except in sterically crowded molecular environments [2] [3].

The molecular composition of arsphenamine as initially isolated corresponds to the dihydrochloride monohydrate with the formula C₁₂H₁₄As₂Cl₂N₂O₂ and a molecular weight of 439.00 g/mol [5] [6]. The free base has the empirical formula C₁₂H₁₂As₂N₂O₂ with a calculated molecular weight of 366.08 g/mol [5]. The compound appears as a pale yellow crystalline powder that is poorly soluble in water and tends to form gels at critical concentrations, particularly under specific pH conditions [2] [3].

Arsenic-Arsenic Bonding Controversies

The controversy surrounding arsenic-arsenic bonding in arsphenamine centers on the fundamental chemical implausibility of the originally proposed As=As double bond structure [2] [3]. Modern understanding of arsenic chemistry indicates that arsenic-arsenic double bonds are thermodynamically unstable and can only exist in highly sterically protected environments, which is not the case for arsphenamine [2]. This realization prompted extensive research into alternative structural models throughout the 20th century.

Various alternative structures were proposed over the decades, including large polycyclic molecules and polymeric forms, but these lacked strong supporting experimental evidence [2] [3]. The structural uncertainty was compounded by the compound's challenging physical properties: it exists as a mixture of components, does not crystallize in forms suitable for X-ray crystallographic analysis, lacks sufficient volatility for traditional mass spectrometric methods, and exhibits ready oxidation in solution, particularly at neutral or higher pH values [2] [3].

The hydrogen bonding capabilities of the amino and hydroxyl functional groups further complicated structural determination efforts, as these interactions led to gel formation in aqueous solutions and interfered with cryoscopic mass measurements [2] [3]. These properties made arsphenamine uniquely resistant to conventional structural elucidation techniques available throughout most of the 20th century.

Cyclic Oligomer Identification via Mass Spectrometry

The definitive resolution of arsphenamine's structure came through electrospray ionization mass spectrometry studies conducted by Lloyd and colleagues in 2005 [2] [3]. This breakthrough analysis revealed that arsphenamine exists not as the historically proposed dimeric species, but rather as a mixture of cyclic oligomers with the general formula (RAs)ₙ, where R represents the 3-amino-4-hydroxyphenyl substituent and n varies from 3 to 8 [2] [3].

The mass spectrometric data unambiguously demonstrated that the predominant species in arsphenamine solutions are the cyclic trimer (n=3) and cyclic pentamer (n=5), with the trimer showing the highest relative abundance at 100% and the pentamer at 90% relative intensity [2] [3]. Significant amounts of the cyclic tetramer (43% relative intensity) and hexamer (18% relative intensity) were also detected, while larger ring sizes showed progressively lower abundances [2] [3].

Three distinct series of peaks were identified in the mass spectra. The major series consisted of [(RAs)ₙ + H]⁺ ions for n = 3-8, representing protonated cyclic oligomers. A secondary series comprised [Rₙ₋₁Asₙ]⁺ ions for n = 4-8, corresponding to species that had lost one organic substituent. Minor peaks attributable to [(RAs)ₙ + O + H]⁺ species indicated mild oxidation through oxygen insertion into the arsenic ring structure [2] [3].

The identification of cyclic trimers is particularly significant from a structural chemistry perspective, as As₃ rings had not been previously confirmed, although analogous (RP)₃ and (RSb)₃ ring systems are known for phosphorus and antimony [2] [3]. This finding established arsphenamine as containing the first characterized examples of three-membered arsenic rings in a biologically relevant context.

Comparative Analysis of Arsphenamine and Neosalvarsan

Neosalvarsan, introduced in 1912 as an improved successor to arsphenamine, was developed to address the solubility and toxicity limitations of the original compound [7] [8] [9]. While arsphenamine was poorly water-soluble and required complex preparation procedures for administration, neosalvarsan demonstrated enhanced aqueous solubility and reduced arsenical content, making it more practical for clinical use [8] [9].

The structural relationship between arsphenamine and neosalvarsan has been the subject of considerable speculation. Neosalvarsan was formulated as a sodium salt derivative, presumably of the same basic cyclic oligomer framework as arsphenamine [7] [9]. Patent literature from the early 20th century indicates that neosalvarsan was prepared through modifications of the arsphenamine synthesis that incorporated sodium formaldehyde sulfoxylate as a stabilizing agent [9].

Like arsphenamine, neosalvarsan is presumed to exist as a mixture of cyclic oligomers with arsenic-arsenic single bonds rather than the originally proposed double bond structures [7]. However, definitive mass spectrometric characterization of neosalvarsan's oligomeric composition has not been reported in the literature, leaving some uncertainty about the exact distribution of ring sizes in this derivative.

The enhanced solubility of neosalvarsan compared to arsphenamine likely results from the introduction of ionic character through sodium salt formation and possibly from modifications to the hydrogen bonding network that previously caused gel formation in arsphenamine solutions [9]. This improved solubility profile made neosalvarsan considerably easier to prepare for injection and reduced the risk of administration-related complications that had been associated with arsphenamine [8].

Both compounds function as prodrugs that require oxidative activation in vivo to generate the active arsenical species, believed to be organoarsenic hydroxide derivatives such as RAs(OH)₂ [2] [3] [4]. This oxidative activation mechanism explains why both arsphenamine and neosalvarsan showed delayed therapeutic effects and required time for conversion to their active forms within the patient's system.

Stability Challenges and Oxidation Dynamics

The stability profile of arsphenamine presents significant challenges that have important implications for both its historical use and modern understanding of its chemistry [2] [3] [10]. The compound exhibits marked sensitivity to atmospheric oxygen, undergoing rapid oxidative degradation that fundamentally alters its chemical composition and presumably its biological activity [2] [3].

Mass spectrometric monitoring of arsphenamine solutions exposed to air reveals a time-dependent transformation of the cyclic oligomer species into oxidized derivatives [2] [3]. The characteristic peaks corresponding to [(RAs)ₙ + H]⁺ ions progressively diminish in intensity while peaks at m/z 218 and 200, corresponding to [RAs(OH)₂ + H]⁺ and [RAs(OH)]⁺ respectively, increase dramatically [2] [3]. Complete oxidative degradation occurs within several hours of air exposure, ultimately leading to spectra dominated entirely by these oxidized products [2] [3].

This oxidation process involves the cleavage of arsenic-arsenic bonds within the cyclic oligomers and their replacement with arsenic-oxygen bonds, effectively converting the ring structures into monomeric organoarsenic hydroxide and oxide species [2] [3]. The oxidation appears to proceed through insertion of oxygen atoms into the arsenic ring framework, as evidenced by the detection of [(RAs)ₙ + O + H]⁺ intermediate species during the early stages of air exposure [2] [3].

The pH dependence of arsphenamine oxidation has been documented historically, with significantly accelerated degradation occurring at neutral or alkaline pH values compared to acidic conditions [2] [3]. This pH sensitivity likely reflects the ionization state of the amino and hydroxyl substituents and their influence on the electron density at the arsenic centers, making them more susceptible to oxidative attack under basic conditions.

The oxidative instability of arsphenamine created substantial practical challenges during its clinical use. The compound required careful storage under inert atmospheres and rapid preparation procedures to minimize exposure to air [1]. Solutions had to be prepared immediately before administration using degassed, sterile water, and even then, the therapeutic efficacy could be compromised by partial oxidation during the preparation process [1].

From a mechanistic perspective, the oxidative transformation of arsphenamine oligomers to organoarsenic hydroxides may represent the essential activation step for biological activity [2] [3] [4]. Rather than being a degradation pathway that reduces therapeutic efficacy, the controlled oxidation of arsphenamine in vivo likely serves as a prodrug activation mechanism, slowly releasing the active organoarsenic species RAs(OH)₂ that interact with cellular targets in pathogenic organisms [2] [3].

This understanding reconciles the apparent paradox that arsphenamine required oxidative conditions for therapeutic activity while simultaneously being degraded by oxidative processes. The compound functions as a stabilized reservoir of arsenic that undergoes controlled release of active species through biological oxidation processes, providing sustained therapeutic levels of the active organoarsenic compounds over extended periods.

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

MeSH Pharmacological Classification

Other CAS

Metabolism Metabolites

Wikipedia

Dates

2: Ros-Vivancos C, González-Hernández M, Navarro-Gracia JF, Sánchez-Payá J, González-Torga A, Portilla-Sogorb J. [Evolution of treatment of syphilis through history]. Rev Esp Quimioter. 2018 Dec;31(6):485-492. Epub 2018 Nov 14. Review. Spanish. PubMed PMID: 30427145; PubMed Central PMCID: PMC6254479.

3: Stekel D. First report of antimicrobial resistance pre-dates penicillin. Nature. 2018 Oct;562(7726):192. doi: 10.1038/d41586-018-06983-0. PubMed PMID: 30305753.

4: Warner VD, Soloway AH. Infections caused by resistant organisms: Could organic arsenic compounds be an effective treatment? Med Hypotheses. 2017 Jul;104:78-79. doi: 10.1016/j.mehy.2017.05.026. Epub 2017 May 26. PubMed PMID: 28673597.

5: Gupta N, Rodrigues C, Soman R. Pioneers in Antimicrobial Chemotherapy. J Assoc Physicians India. 2015 Sep;63(9):90-1. PubMed PMID: 27608881.

6: Tsiamis C, Vrioni G, Poulakou-Rebelakou E, Gennimata V, Murdjeva MА, Tsakris A. Medical and Social Aspects of Syphilis in the Balkans from the mid-19th Century to the Interwar. Folia Med (Plovdiv). 2016 Mar 1;58(1):5-11. doi: 10.1515/folmed-2016-0001. Review. PubMed PMID: 27383872.

7: Bonnichon P, Berger JP, Bonni N, Fontaine M, Pion-Graff J. [History of cancer and chemotherapy before chemotherapy]. Hist Sci Med. 2014 Oct-Dec;48(4):469-74. French. PubMed PMID: 25962214.

8: Bernhardt M. Hoffman's drops: the technique of the concentrated neosalvarsan injection. Skinmed. 2015 Jan-Feb;13(1):65. PubMed PMID: 25842475.

9: Gelpi A, Tucker JD. The magic bullet hits many targets: Salvarsan's impact on UK health systems, 1909-1943. Sex Transm Infect. 2015 Feb;91(1):69-70. doi: 10.1136/sextrans-2014-051780. PubMed PMID: 25609468; PubMed Central PMCID: PMC4317402.

10: Gelpi A, Gilbertson A, Tucker JD. Magic bullet: Paul Ehrlich, Salvarsan and the birth of venereology. Sex Transm Infect. 2015 Feb;91(1):68-9. doi: 10.1136/sextrans-2014-051779. PubMed PMID: 25609467; PubMed Central PMCID: PMC4318855.

11: Gelpi A, Tucker JD. After Venus, mercury: syphilis treatment in the UK before Salvarsan. Sex Transm Infect. 2015 Feb;91(1):68. doi: 10.1136/sextrans-2014-051778. PubMed PMID: 25609466; PubMed Central PMCID: PMC4317394.

12: Ferrie JE. Arsenic, antibiotics and interventions. Int J Epidemiol. 2014 Aug;43(4):977-82. PubMed PMID: 25237690; PubMed Central PMCID: PMC4258791.

13: Dufty NE, Leverton D. The treatment of syphilis with salvarsan. J R Army Med Corps. 2014 Jun;160 Suppl 1:i21-3. doi: 10.1136/jramc-2014-000288. PubMed PMID: 24845891.

14: Sekhon BS. Metalloid compounds as drugs. Res Pharm Sci. 2013 Jul;8(3):145-58. Review. PubMed PMID: 24019824; PubMed Central PMCID: PMC3764666.

15: Beneš J. [Dawn of the antibiotic era and some consequences for the present]. Klin Mikrobiol Infekc Lek. 2012 Oct;18(5):142-9. Review. Czech. PubMed PMID: 23208868.

16: Zaffiri L, Gardner J, Toledo-Pereyra LH. History of antibiotics. From salvarsan to cephalosporins. J Invest Surg. 2012 Apr;25(2):67-77. doi: 10.3109/08941939.2012.664099. Review. PubMed PMID: 22439833.

17: Cooper D. The licensing of German drug patents confiscated during World War I: federal and private efforts to maintain control, promote production, and protect public health. Pharm Hist. 2012;54(1):3-32. PubMed PMID: 24620480.

18: Lautenschlager S. [Syphilis 1923 - 1924 - a contribution from 1924 and comment from the current status]. Praxis (Bern 1994). 2011 Aug 24;100(17):1019-23. doi: 10.1024/1661-8157/a000635. German. PubMed PMID: 21863571.

19: Sepkowitz KA. One hundred years of Salvarsan. N Engl J Med. 2011 Jul 28;365(4):291-3. doi: 10.1056/NEJMp1105345. PubMed PMID: 21793743.

20: Neu HC, Gootz TD. Antimicrobial Chemotherapy. In: Baron S, editor. Medical Microbiology. 4th edition. Galveston (TX): University of Texas Medical Branch at Galveston; 1996. Chapter 11. PubMed PMID: 21413283.